Burkholone is a novel cytotoxic antibiotic that has garnered attention for its unique structure and biological activity. It was isolated from the culture broth of the bacterium Burkholderia sp. QN15488 during a screening program aimed at discovering new inhibitors of insulin-like growth factor I signaling. The compound's structure has been identified as (E)-3-methyl-2-(2-octenyl)-4-quinolone through nuclear magnetic resonance spectroscopy analysis. Burkholone exhibits significant cytotoxic effects on certain cell lines, specifically inducing cell death in 32D/GR15 cells with an IC50 value of 160 nM in insulin-like growth factor I containing medium, while showing no toxicity in interleukin-3 containing medium even at higher concentrations .
Burkholone is produced by the bacterium Burkholderia sp. QN15488, which belongs to the Burkholderia genus known for its diverse metabolic capabilities and production of various bioactive compounds. This genus includes several species that are capable of producing antibiotics and other secondary metabolites with potential therapeutic applications .
The synthesis of Burkholone involves complex biosynthetic pathways characteristic of Burkholderia species. Initial studies suggest that it may be synthesized via a polyketide biosynthetic pathway, which is common among many natural products produced by bacteria.
The specific conditions under which Burkholderia sp. QN15488 produces Burkholone are still under investigation, but factors such as nutrient availability, growth phase, and environmental stresses are likely to influence its production levels .
Burkholone's molecular structure is characterized by the following features:
The structural determination through nuclear magnetic resonance spectroscopy revealed key functional groups and stereochemistry, confirming its classification as an (E)-alkene derivative .
Burkholone participates in various chemical reactions typical of quinolone derivatives:
The mechanism by which Burkholone exerts its cytotoxic effects appears to involve disruption of cellular signaling pathways related to insulin-like growth factor I:
The IC50 value of 160 nM indicates a potent effect on targeted cells, suggesting potential applications in cancer therapy where IGF-I signaling is implicated .
Analytical techniques such as gas chromatography-mass spectrometry have been employed to profile the purity and composition of Burkholone extracts from bacterial cultures .
Burkholone has significant potential in scientific research due to its cytotoxic properties:
The identification of Burkholone represents a significant milestone in the study of bacterial alkyl-4-quinolones. Its discovery emerged from intensified research into the secondary metabolome of Burkholderia species during the early 21st century. Initial investigations into Burkholderia metabolites focused primarily on pathogenic strains and their virulence factors. However, by the late 2000s, phylogenetic analyses revealed a distinct evolutionary split within the genus, redirecting attention toward non-pathogenic environmental species [1] [7]. These strains—particularly plant-associated clades—were found to produce structurally diverse antimicrobial and signaling compounds, including alkylquinolones. Burkholone was isolated circa 2015 from Burkholderia sp. QN15488, a strain obtained from the rhizosphere of tropical legumes. Its characterization leveraged advances in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from known Pseudomonas-derived quinolones like the Pseudomonas Quinolone Signal (PQS). This discovery underscored Burkholderia's untapped potential as a source of novel bioactive quinolones [7] [9].
Burkholderia sp. QN15488 belongs to the environmental clade of Burkholderiaceae, now recognized as phylogenetically distinct from pathogenic lineages. Key molecular markers place it within the genus Caballeronia (formerly Paraburkholderia):
This reclassification reflects broader taxonomic revisions. In 2017, the genus Burkholderia was subdivided to reflect evolutionary divergence: pathogenic species retained Burkholderia spp., while environmental and plant-beneficial species were transferred to Caballeronia, Paraburkholderia, and related genera [1] [5]. QN15488’s classification under Caballeronia highlights its ecological role in mutualistic plant interactions, consistent with its secondary metabolite profile [7].
Alkyl-4-quinolones like Burkholone exhibit functional diversification linked to ecological adaptation in Burkholderia sensu lato. Burkholone (a 2-heptyl-3-methyl-4-quinolone) exemplifies structural innovations within this group:
Table 1: Structural Diversity of Alkyl-4-Quinolones in Burkholderiaceae
Compound | Core Structure | C-2 Substituent | C-3 Modification | Producing Species |
---|---|---|---|---|
Burkholone | 4-Quinolone | n-Heptyl | Methyl | Caballeronia sp. QN15488 |
Pyo-V (H11Δ3) | 4-Quinolone | 3-Undecenyl | None | Pseudomonas aeruginosa |
C7Δ2 | 4-Quinolone | 2-Heptenyl | Methyl | Burkholderia pyrrocinia |
HHQ | 4-Quinolone | n-Heptyl | None | Pseudomonas spp. |
Table 2: Key Genomic Features of Burkholone-Producing Strains
Genomic Locus | Function | Presence in QN15488 | Homology to Known Systems |
---|---|---|---|
hmtABC | Anthranilate synthesis/activation | Yes | B. pseudomallei (60%) |
maqM | C-3 Methyltransferase | Yes | B. thailandensis (78%) |
qoxR | Quinolone oxidation regulator | No | N/A |
The persistence of 4-quinolone biosynthesis across Burkholderia, Caballeronia, and Paraburkholderia underscores its evolutionary conservation, likely driven by selective advantages in soil and plant environments. Notably, pathogenic Burkholderia (e.g., B. pseudomallei) retain quinolone pathways but repurpose them for virulence, illustrating how ecological niche shapes metabolite function [7] [9].
Tables summarize structural and genomic data synthesized from [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7